Ethyl formimidate

Physicochemical property differentiation Imidate ester volatility Reagent removal for moisture-sensitive synthesis

Researchers substituting ethyl formimidate with generic imidates risk divergent cyclization products and failed N-heterocycle syntheses. Ethyl formimidate provides the specific formimidoyl (HN=CH-O-) moiety required for pyrrolopyridazine, imidazole, and triazine scaffolds. • Distinct chemoselectivity vs. acetimidates-validated in pyrrolopyridazine cyclization (Cook, 1973). • Free base (bp 31.7°C) enables evaporative removal; HCl salt (mp 75°C dec.) for stable 2-8°C storage. • Verify protocol temperature <70°C to avoid thermal decomposition to formamidine.

Molecular Formula C3H7NO
Molecular Weight 73.09 g/mol
CAS No. 44234-35-7
Cat. No. B1655887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl formimidate
CAS44234-35-7
Molecular FormulaC3H7NO
Molecular Weight73.09 g/mol
Structural Identifiers
SMILESCCOC=N
InChIInChI=1S/C3H7NO/c1-2-5-3-4/h3-4H,2H2,1H3
InChIKeyHEZYPWDHDAPLSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Formimidate: Core Properties & In-Class Position


Ethyl formimidate (ethyl methanimidate, CAS 44234-35-7) is a C3 imidate ester building block [1] valued for introducing the formimidoyl (HN=CH–O–) moiety in organic synthesis. It exists predominantly as the hydrochloride salt (CAS 16694-46-5, mp 75 °C dec.) for storage stability , while the free base is a low-boiling liquid (bp 31.7 °C at 760 mmHg) with a density of 0.88 g/cm³ [2]. The compound serves as a reactive electrophile for nucleophilic addition–elimination at the imine carbon, enabling the construction of N-heterocycles including imidazoles, triazines, and pyrrolopyridazines [3]. Its computed XLogP of 0.6 and topological polar surface area of 33.1 Ų indicate moderate hydrophilicity relative to larger alkoxy or N-substituted analogs [1]. However, procurement decisions require scrutiny of physical form, thermal lability, and chemoselectivity against close analogs, none of which can be assumed interchangeable.

HCl salt storage-stable form for controlled thermal formamidine release
Free base low-boiling liquid for evaporative removal of excess reagent
Formimidoyl (R=H) chemoselectivity distinct from acetimidate in N-heterocycle synthesis

Ethyl Formimidate: Imidate Substitution Risks


Imidate esters such as ethyl formimidate, methyl acetimidate, and benzyl formimidate are not functionally interchangeable despite sharing the –N=C–O– core. The simplest alkyl-substitution change—e.g., replacing ethyl with methyl (methyl formimidate) or the O-alkyl group with benzyl (benzyl formimidate)—dramatically alters volatility, thermal stability, and reaction selectivity [1]. Ethyl formimidate hydrochloride thermally decomposes at 75 °C to release formamidine hydrochloride, ethyl formate, and ethyl chloride , a degradation pathway that limits high-temperature protocols but concurrently enables in situ generation of reactive intermediates. The choice of free base versus hydrochloride salt further dictates storage (2–8 °C) and handling requirements . Critically, the absence of an α-alkyl substituent in formimidates (R¹ = H) confers distinct chemoselectivity patterns in cyclization reactions relative to acetimidates (R¹ = CH₃) and propionimidates (R¹ = C₂H₅), as demonstrated in pyrrolopyridazine synthesis where formimidate and acetimidate derivatives afford divergent product distributions [2]. Consequently, substituting ethyl formimidate with any other imidate without verifying these performance parameters introduces substantial risk of failed reactions, altered impurity profiles, and supply chain inconsistency.

O‑alkyl variation
Replacing ethyl with methyl or benzyl can substantially alter volatility, thermal stability, and reaction selectivity.
α‑substituent switch (R¹ = H vs CH₃)
Formimidate and acetimidate give divergent product distributions in cyclizations; they may not serve as synthetic equivalents.
Salt‑form mismatch
Free base and hydrochloride salt differ in storage, handling, and thermal decomposition profiles—direct substitution requires protocol re‑validation.

Ethyl Formimidate Performance vs. Key Analogs


Volatility: Boiling Point vs. Ethyl Acetimidate

Ethyl formimidate free base exhibits a significantly lower boiling point (31.7 °C at 760 mmHg) compared to its closest structural analog, ethyl acetimidate free base (92–95 °C at 760 mmHg) [1]. This 60–63 °C difference in boiling point is a direct consequence of the absence of the α-methyl group. The high volatility facilitates facile removal of excess reagent under mild vacuum, which is particularly advantageous in moisture-sensitive and temperature-sensitive cyclization reactions where thermal degradation of products must be avoided .

Boiling Point
Cross‑study comparable
31.7 °C vs 92–95 °C (ethyl acetimidate)
High volatility facilitates excess reagent removal
Free base, 760 mmHg
Physicochemical property differentiation Imidate ester volatility Reagent removal for moisture-sensitive synthesis

Salt Form Thermal Stability: Hydrochloride vs. Ethyl Acetimidate

Ethyl formimidate hydrochloride exhibits a markedly lower decomposition point (75 °C dec.) than ethyl acetimidate hydrochloride (112–114 °C) [1]. The thermal decomposition of ethyl formimidate hydrochloride proceeds cleanly to formamidine hydrochloride, ethyl formate, and ethyl chloride , whereas ethyl acetimidate hydrochloride decomposition is less well-characterized but occurs at a temperature ~37–39 °C higher. This lower decomposition threshold precludes the use of ethyl formimidate hydrochloride in protocols exceeding 70 °C but simultaneously enables thermal activation strategies where controlled in situ generation of formamidine is desired.

Decomposition Point
Head‑to‑head
75 °C (dec.) vs 112–114 °C (ethyl acetimidate·HCl)
Lower threshold limits high‑temperature use but enables controlled formamidine generation
HCl salt, solid state lit. mp
Salt form selection Thermal stability Storage and handling

Pyrrolopyridazine Cyclization Selectivity vs. Acetimidate

In the synthesis of pyrrolopyridazines, ethyl pyridazinylpyruvate N-oxides substituted with an ethyl formimidate group adjacent to the pyruvate moiety provide immediate precursors that undergo mild acid hydrolysis and cyclodehydration to afford ethyl pyrrolopyridazine carboxylates in high yields. In contrast, the parallel acetimidate-substituted precursor (ethyl acetimidate group) follows a different mechanistic pathway and yields distinct products [1]. The formimidate group (R¹ = H) versus acetimidate group (R¹ = CH₃) constitutes a critical structural switch that determines both the synthetic sequence feasibility and the cyclization outcome. This reactivity divergence arises from differential steric and electronic effects at the imine carbon during the cyclization transition state.

Cyclization Selectivity
Class‑level inference
Formimidate → pyrrolopyridazine carboxylates; acetimidate → distinct products
Reaction pathway switch; not synthetic equivalents
Acid vs base conditions; Cook 1973
Heterocyclic synthesis Formimidate vs. acetimidate selectivity Pyrrolopyridazine

Spectral Fingerprint: IR and NMR vs. Acetimidate

IR, UV, and ¹H NMR spectra have been reported for both formimidate and acetimidate derivatives prepared from the same 5-amino-2-furancarboxylate precursor [1]. These spectra provide unambiguous differentiation between formimidate II (ethyl formimidate derivative) and acetimidate III (ethyl acetimidate derivative), reinforcing that even after conjugation to a heterocyclic scaffold, the parent imidate identity can be analytically resolved. For procurement quality control, incoming ethyl formimidate batches can be verified against published spectral signatures rather than relying solely on certificate-of-analysis documentation.

Spectral Fingerprint
Cross‑study comparable
IR, UV, ¹H NMR, MS data reported for formimidate II vs acetimidate III
Supports in‑house QC verification of imidate identity
5‑amino‑2‑furancarboxylate derivatives; Collect. Czech. Chem. Commun. 1986
Analytical QC IR spectroscopy NMR characterization

Proton Exchange Kinetics vs. N-Methylformimidate

Saturation-transfer NMR measurements reveal that proton exchange rates in ethyl formimidate analogs are strongly modulated by N-substitution. In ethyl N-methylformimidate (CAS 44430-01-5, a direct N-methylated analog of ethyl formimidate) in 40% H₂SO₄, the HZ proton exchanges faster than the HE proton, consistent with the stability of stereoisomeric imidate esters [1]. Ethyl formimidate (R¹ = H, R² = H) lacks this N-alkyl substitution, which profoundly alters its protonation equilibrium, tautomeric preference, and electrophilic reactivity toward nucleophiles relative to N-methyl or N-aryl substituted analogs. This kinetic difference translates into distinct reaction rates in condensations with amines and alcohols.

Proton Exchange Kinetics
Class‑level inference
N‑Me analog: HZ > HE; parent formimidate expected to differ
N‑substitution alters proton‑transfer dynamics; not interchangeable for kinetic studies
40% H₂SO₄, saturation‑transfer NMR
Proton exchange kinetics NMR mechanistic probe Imidate ester stereochemistry

Ethyl Formimidate Application Scenarios


Low-Temperature Formamidine Generation

Ethyl formimidate hydrochloride decomposes at 75 °C to formamidine hydrochloride, ethyl formate, and ethyl chloride . This thermal lability, while precluding high-temperature use, enables protocols where a reactive formamidine intermediate is generated in situ at moderate temperatures and subsequently trapped by nucleophiles to construct imidazole or triazine cores. Researchers should verify that their protocol temperature does not exceed 70 °C during formimidate handling and confirm that the decomposition product profile is compatible with downstream chemistry.

Evaporative Removal of Excess Reagent in Cyclizations

The low boiling point of ethyl formimidate free base (31.7 °C) enables simple evaporative removal of excess reagent after reaction completion [1]. This is especially valuable in the synthesis of 5-aminoimidazole-4-carboxylic acid derivatives and s-triazines [2], where residual imidate can interfere with subsequent coupling or purification steps. Laboratories equipped with rotary evaporators capable of controlled low-temperature vacuum distillation should consider ethyl formimidate for protocols where reagent carry-over must be minimized without aqueous quench.

Pyrrolopyridazine and Purine Library Synthesis

The pyrrolopyridazine cyclization methodology of Cook (1973) demonstrates that ethyl formimidate-substituted N-oxide precursors yield distinct cyclized products compared to acetimidate-substituted analogs [3]. Research programs targeting pyrrolo[2,3-d]pyridazines, pyrrolo[3,2-c]pyridazines, and pyrrolo[2,3-c]pyridazines for biological screening must procure ethyl formimidate specifically; substitution with ethyl acetimidate generates different heterocyclic scaffolds and invalidates structure–activity relationship comparisons.

Spectroscopic QC for Imidate Identity Verification

Published IR, UV, ¹H NMR, and mass spectral data for ethyl formimidate derivatives (formimidate II) provide a reference framework for quality control laboratories [4]. When onboarding a new supplier or verifying lot-to-lot consistency, procurement teams can request that the supplier provide spectral data and compare these against the published fingerprints. This is particularly critical given the structural similarity between formimidate, acetimidate, and N-substituted imidates that may co-elute or co-crystallize.

Application
Selection Property
Validation Focus
In‑situ formamidine release
Thermal decomposition profile (HCl salt)
Decomposition temperature compatibility; formamidine product verification
Evaporative removal of excess reagent
High volatility (free base)
Removal efficiency under mild vacuum; absence of residual imidate interference
Pyrrolopyridazine scaffold synthesis
Formimidate chemoselectivity (R = H)
Product distribution fidelity; cyclization outcome vs acetimidate
Supplier QC & identity verification
Published spectral fingerprint (IR, NMR)
Spectral match against formimidate derivative reference data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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